Calcium monoethylfumarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

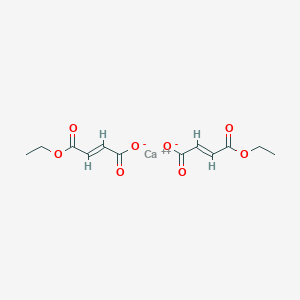

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(E)-4-ethoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONQYHBMBCNDD-SYWGCQIGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2459-05-4 (Parent) | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62008-22-4 | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium monoethylfumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium diethyl difumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MONOETHYLFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37SBE2S23Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Calcium Monoethylfumarate

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of calcium monoethylfumarate, a salt of monoethyl fumarate. As a compound with therapeutic relevance, particularly in formulations for skin conditions such as psoriasis, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the structural and molecular properties, synthesis, and critical physicochemical parameters including solubility, stability, and solid-state characteristics. Standardized methodologies for the characterization of these properties are detailed, offering a framework for consistent and reliable data generation. This guide aims to be a foundational resource for the development of robust and effective pharmaceutical formulations containing this compound.

Introduction

Fumaric acid esters (FAEs) have been a cornerstone in the systemic treatment of psoriasis for decades. Formulations often include dimethyl fumarate (DMF) alongside various salts of monoethylfumarate (MEF), including this compound. While the therapeutic efficacy of these combination products is well-documented, a detailed, publicly available guide on the specific physicochemical properties of this compound has been lacking.

This guide is designed to fill that gap, providing an in-depth exploration of the key attributes of this compound that are critical for drug development. Understanding these properties is not merely an academic exercise; it directly impacts formulation strategies, manufacturing processes, stability, and ultimately, the bioavailability and therapeutic effect of the final drug product. As a Senior Application Scientist, the rationale behind each described protocol is explained, emphasizing the causality that underpins experimental choices to ensure scientific integrity and produce self-validating data.

Structural and Molecular Properties

A foundational understanding of a molecule's structure is the first step in predicting its behavior.

| Property | Value | Source |

| Chemical Name | calcium;(E)-4-ethoxy-4-oxobut-2-enoate | [1][2] |

| Synonyms | Fumaric Acid Monoethyl Ester Calcium Salt, Calcium (E)-4-ethoxy-4-oxobut-2-enoate, Monoethyl Fumarate Calcium | [3][4] |

| Molecular Formula | C₁₂H₁₄CaO₈ | [2][5] |

| Molecular Weight | 326.31 g/mol | [2][5] |

| Canonical SMILES | CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | [5] |

| InChI Key | WOONQYHBMBCNDD-SYWGCQIGSA-L | [5] |

These fundamental properties are the building blocks for all subsequent physicochemical evaluations. The presence of the calcium salt is expected to significantly influence properties such as solubility and stability compared to the free acid, monoethyl fumarate.

Synthesis and Characterization

The synthesis of this compound is a critical step that dictates the purity and physical form of the final active pharmaceutical ingredient (API). A typical synthesis involves the reaction of monoethyl fumarate with a suitable calcium salt, such as calcium hydroxide or calcium carbonate, in an appropriate solvent system.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound. The choice of solvent, reaction temperature, and purification method are critical parameters that must be optimized to ensure high purity and yield.

Characterization of the Final Product

Post-synthesis, a rigorous characterization of the this compound is essential to confirm its identity, purity, and solid-state form.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the monoethyl fumarate moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm salt formation through shifts in the carboxylate peaks.

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and calcium, ensuring the correct stoichiometry.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities or related substances.

Solubility and Dissolution

The solubility and dissolution rate of an API are critical determinants of its oral bioavailability. For this compound, these properties are influenced by the solvent, pH, and temperature.

Aqueous and Solvent Solubility

Experimental Protocol for Solubility Determination:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Dissolution Testing

For solid oral dosage forms, dissolution testing is a critical quality control parameter that provides insights into the in-vitro release of the drug.

General Dissolution Test Parameters (based on FDA guidelines):

| Parameter | Recommended Conditions | Rationale |

| Apparatus | USP Apparatus 1 (Basket) or 2 (Paddle) | These are the most commonly used and well-standardized apparatuses for oral dosage forms[8]. |

| Dissolution Medium | Aqueous media with pH ranging from 1.2 to 6.8 | To simulate the physiological pH conditions of the gastrointestinal tract[8]. |

| Volume | 500, 900, or 1000 mL | Standard volumes that allow for adequate immersion of the dosage form and potential for sink conditions[8]. |

| Temperature | 37 ± 0.5 °C | To mimic human body temperature[8]. |

| Agitation Speed | 50-100 RPM (Apparatus 1), 50-75 RPM (Apparatus 2) | Mild agitation to simulate gastrointestinal motility without causing excessive turbulence[8]. |

The dissolution profile should be generated by taking samples at multiple time points to characterize the rate and extent of drug release.

Solid-State Properties

The solid-state properties of an API, including its crystal structure, polymorphism, and hygroscopicity, can significantly impact its stability, manufacturability, and bioavailability.

Crystallinity and Polymorphism

The existence of different crystalline forms (polymorphs) or an amorphous form of this compound could have profound implications for its physicochemical properties. While no specific crystal structure data for this compound was found in the public domain, the following techniques are essential for its solid-state characterization.

Experimental Workflow for Solid-State Characterization:

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline or amorphous nature of the material and for distinguishing between different polymorphs, each of which will have a unique diffraction pattern. The crystal structure of calcium sebacate, another dicarboxylate salt, was successfully determined using XRPD data[9].

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions. For example, DSC has been used to characterize new solvates of atorvastatin calcium[10].

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates and for assessing thermal stability. TGA has been used to assess the hydration states of calcium and sodium sebacate[9].

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.

Experimental Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption):

-

Sample Preparation: Place a known mass of this compound in the sample pan of a dynamic vapor sorption (DVS) analyzer.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Isotherm: Subject the sample to a programmed increase in relative humidity (RH) in discrete steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH in the same steps to obtain the desorption isotherm.

-

Data Analysis: Plot the change in mass versus RH to generate the sorption and desorption isotherms. The shape of the isotherm and the magnitude of water uptake provide a quantitative measure of the material's hygroscopicity. Studies on other calcium salts have utilized this technique to comprehensively investigate their hygroscopic properties[11].

Stability Profile

Ensuring the stability of an API throughout its shelf life is a regulatory requirement and is crucial for patient safety and product efficacy. Stability studies for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate chemical degradation reactions.

-

Humidity: As discussed under hygroscopicity, moisture can induce physical and chemical changes.

-

Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV or visible range.

-

pH: The stability of the ester linkage in this compound may be susceptible to hydrolysis at acidic or alkaline pH.

Stability Testing Protocol

Forced Degradation (Stress Testing):

The API should be subjected to stress conditions to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 80 °C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |

Long-Term and Accelerated Stability Studies:

The API should be stored under various temperature and humidity conditions as prescribed by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies). Samples should be withdrawn at specified time points and analyzed for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Analytical Methods

Robust and validated analytical methods are essential for the quality control of this compound and its formulated products.

Quantification in Pharmaceutical Formulations

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the assay and purity determination of this compound.

Typical HPLC Method Parameters:

| Parameter | Example Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by the UV spectrum of monoethyl fumarate (likely in the range of 210-230 nm). |

| Column Temperature | Controlled, e.g., 25 °C or 30 °C. |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and the established methodologies for their determination. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its characterization. A thorough understanding and experimental determination of the properties discussed herein—solubility, dissolution, solid-state characteristics, stability, and analytical methods—are indispensable for the successful development of safe, effective, and stable pharmaceutical products containing this compound. The protocols and insights provided are intended to empower researchers and drug development professionals in their efforts to formulate and manufacture high-quality medicines.

References

-

PharmaCompass. Calcium Monoethyl Fumarate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link].

-

precisionFDA. This compound. Available from: [Link].

- Musa, A. UNIVERSITI TEKNOLOGI MARA PREDICTION OF DISSOLUTION BEHAVIOUR OF FUMARIC ACID (FORM B) USING MOLECULAR MODELLING. 2019.

- Guo, L., et al. A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts. Atmos. Chem. Phys. 2019, 19(3), 1839-1853.

- U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. 1997.

- Sullivan, R. C., et al. Effect of chemical mixing state on the hygroscopicity and cloud nucleation properties of calcium mineral dust particles. Atmos. Chem. Phys. 2009, 9(10), 3303-3316.

- Wening, K., & Breitkreutz, J. Dissolution Model Development: Formulation Effects and Filter Complications. Dissolution Technologies. 2010, 17(3), 27-34.

- Chalmers University of Technology. Application of amorphous classification system and glass forming ability. 2022.

-

ResearchGate. Thermal stability of the four cocrystals determined by DSC and TGA,... Available from: [Link].

- Google Patents. A pharmaceutical formulation comprising one or more fumaric acid esters in an erosion matrix.

-

PubChem. Monoethyl fumarate. Available from: [Link].

- Singh, S., et al. Preparation, Characterization, in-vitro and in-vivo Pharmacokinetic Evaluation of Thermostable Dimethyl Fumarate Cocrystals. J Pharm Sci. 2024, 113(3), 647-658.

- ResearchGate. Dissolution Prediction of Fumaric Acid Crystal (Form A)

- National Institutes of Health.

-

Ataman Kimya. CALCIUM FUMARATE. Available from: [Link].

- MDPI. Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability. 2023.

-

TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link].

- Gothoskar, A. V., et al. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal. 2012, 6(1), 114.

-

TA Instruments. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Available from: [Link].

-

Global Substance Registration System. This compound. Available from: [Link].

- Google Patents. Preparation method of monomethyl fumarate.

- MDPI.

- Brennan, M. S., et al. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE. 2015, 10(5), e0120254.

Sources

- 1. Monoethyl Fumarate Calcium | LGC Standards [lgcstandards.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Calcium Monoethyl Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Monoethyl fumarate | C6H8O4 | CID 5358902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 富马酸单乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fda.gov [fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acp.copernicus.org [acp.copernicus.org]

"calcium monoethylfumarate mechanism of action"

An In-depth Technical Guide to the Mechanism of Action of Calcium Monoethylfumarate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid esters (FAEs) have been successfully employed as therapeutic agents for immune-mediated inflammatory diseases, most notably psoriasis and multiple sclerosis.[1][2][3] While much of the research focus has been on dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), other esters such as monoethyl fumarate (MEF)—delivered as calcium, magnesium, and zinc salts—are components of licensed combination therapies.[3][4] This guide provides a detailed examination of the molecular mechanism of action of this compound. It moves beyond a surface-level description to offer an in-depth analysis of its core signaling pathways, its distinct biochemical properties compared to other FAEs, and the experimental methodologies required to validate these mechanisms. We synthesize data from preclinical studies to explain its effects on the Nrf2 antioxidant response pathway, the NF-κB signaling cascade, and intracellular glutathione homeostasis, providing a comprehensive resource for researchers in the field.

Introduction and Pharmacological Context

This compound is a salt of monoethyl fumarate, an ester of fumaric acid.[1][5] In a therapeutic context, it is a component of a licensed oral formulation for moderate-to-severe psoriasis, which also contains dimethyl fumarate (DMF).[3][4] Upon oral administration, this compound dissociates, releasing monoethyl fumarate (MEF) into the system.[1][5]

Understanding the mechanism of MEF requires a comparative approach, primarily against the more extensively studied DMF. DMF is considered a pro-drug that is rapidly hydrolyzed by esterases to its active metabolite, monomethyl fumarate (MMF).[6][7][8] While both MMF and MEF are the biologically active moieties, they exhibit distinct and non-interchangeable pharmacological profiles that are critical for drug development professionals to understand.[1][5][9] This guide will dissect these differences to clarify the specific contributions of MEF to the therapeutic effects of FAEs.

Core Molecular Mechanisms of Action

The therapeutic effects of MEF are primarily attributed to its ability to modulate key cellular pathways involved in oxidative stress and inflammation. As an electrophilic molecule, MEF can form covalent adducts with nucleophilic thiol groups on proteins, most notably on cysteine residues, which triggers downstream signaling events.[10]

Activation of the Nrf2 Antioxidant Response Pathway

A principal mechanism of action for FAEs is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical endogenous system for cellular defense against oxidative stress.[5][10][11]

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[5][12] MEF, as an electrophile, can covalently modify specific sensor cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation.[1][5] The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[5][12]

Differential Effects: While both DMF and MEF activate the Nrf2 pathway, studies show a clear difference in potency. Mass spectrometry analysis reveals that DMF treatment leads to robust modification of multiple cysteine residues on Keap1.[1][13][14] In contrast, MEF treatment results in significantly less or even undetectable modification of Keap1 overall, with a more limited effect on specific residues like Cys151.[1][5] Consequently, DMF induces a more potent nuclear accumulation of Nrf2 and a stronger transcriptional response of Nrf2 target genes compared to MEF.[1][13]

Caption: Nrf2 Pathway Activation by MEF.

Modulation of NF-κB Signaling

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of pro-inflammatory gene expression.[9][15] Its inhibition is a key therapeutic goal in inflammatory diseases.

Mechanism: In the canonical pathway, stimuli like TNF-α lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα). This targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate pro-inflammatory gene transcription.

Differential Effects: A critical distinction among fumarates lies in their effect on this pathway. Studies have demonstrated that DMF is a potent inhibitor of NF-κB activation , preventing the nuclear translocation of the p65 subunit in an Nrf2-independent manner.[9][16] In stark contrast, equivalent doses of MEF and MMF do not inhibit NF-κB signaling .[9][15][16] This finding is crucial, as it suggests that the anti-inflammatory effects observed with combination FAE therapies may be driven primarily by DMF, not MEF.

Caption: Differential Effects of Fumarates on NF-κB.

Interaction with Intracellular Glutathione (GSH)

Glutathione (GSH) is the most abundant non-protein thiol in cells and a cornerstone of cellular antioxidant defense.[5][17] FAEs can interact with GSH directly through conjugation reactions.

Mechanism: The electrophilic nature of FAEs allows them to react with the nucleophilic thiol group of GSH. This can lead to a temporary depletion of the intracellular GSH pool.[5][17]

Differential Effects: The interaction with GSH is another area of significant divergence between DMF and MEF. DMF causes an acute, concentration-dependent depletion of intracellular GSH.[1][5][13][18] This rapid depletion is thought to contribute to some of DMF's immunomodulatory effects, potentially through the induction of stress-response proteins like heme oxygenase-1 (HO-1).[17] Over a longer period (e.g., 24 hours), GSH levels in DMF-treated cells recover and can rise above baseline, an effect likely mediated by Nrf2-dependent synthesis.[1][13][18]

Conversely, MEF does not cause an acute reduction in GSH levels .[1][13][18] It does, however, produce an increase in GSH by 24 hours, consistent with its ability to activate the Nrf2 pathway, which upregulates genes involved in GSH biosynthesis.[1][5] This suggests MEF contributes to cellular antioxidant capacity through a synthesis-driven mechanism without the initial acute depletion characteristic of DMF.

Comparative Summary of Fumarate Ester Activity

For clarity, the distinct biological activities of MEF and DMF/MMF are summarized below. This comparison is vital for designing experiments and interpreting results related to FAE therapies.

| Feature | Monoethyl Fumarate (MEF) | Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) |

| Nrf2 Pathway Activation | Moderate activator.[1][13] Induces Nrf2 translocation and target gene expression.[14] | Potent activator.[1][11] Causes robust Keap1 modification and Nrf2 nuclear accumulation.[1][14] |

| NF-κB Pathway Inhibition | No significant inhibitory effect observed.[9][15][16] | Potent inhibitor (DMF).[9][16] Prevents nuclear translocation of p65.[9] |

| Acute Glutathione (GSH) Depletion | Does not cause acute depletion.[1][13][18] | Causes rapid, concentration-dependent depletion.[1][5][17] |

| Long-Term GSH Modulation | Increases GSH levels over 24 hours, likely via Nrf2.[1][13] | GSH levels recover and increase above baseline over 24 hours.[1][18] |

Experimental Protocols for Mechanistic Validation

To provide actionable guidance for researchers, this section details standardized, self-validating protocols for assessing the key mechanisms of action of this compound.

Protocol: Nrf2/ARE Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to activate the Nrf2 transcriptional pathway. The causality is established by using a reporter gene (luciferase) under the control of multiple copies of the Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.[19][20]

Methodology:

-

Cell Seeding: Seed AREc32 cells (an MCF7 cell line stably transfected with an ARE-luciferase reporter construct) or a similar reporter cell line in a 96-well white, clear-bottom plate at a density of ~20,000 cells per well.[20] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of MEF (derived from Calcium MEF) in DMSO. Perform serial dilutions to create a range of final assay concentrations (e.g., 1 µM to 100 µM). Prepare positive control (tBHQ, 30 µM) and vehicle control (DMSO, 0.1%) solutions.[20]

-

Cell Treatment: Carefully remove the culture medium from the cells. Add 100 µL of medium containing the appropriate concentration of MEF, tBHQ, or DMSO to the respective wells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature for 20 minutes.

-

Add 100 µL of a luciferase assay reagent (e.g., Promega Steady-Glo®) to each well.

-

Place the plate on an orbital shaker for 5 minutes to ensure cell lysis and mixing.

-

Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLU) of MEF-treated wells to the vehicle control wells to determine the fold-induction of Nrf2 activity.

Caption: Workflow for Nrf2 Luciferase Reporter Assay.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of NF-κB-dependent transcription. The trustworthiness of this protocol relies on stimulating the pathway with a known agonist (like TNF-α) and measuring the compound's ability to suppress the resulting signal.[21][22]

Methodology:

-

Cell Culture: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293 or HeLa cells).[22] Seed cells in a 96-well plate and grow to ~80% confluency.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of MEF, a known inhibitor (positive control, e.g., Pyr-41), or vehicle (DMSO).[21] Incubate for 1-2 hours.

-

Stimulation: To each well (except for the unstimulated control), add a known NF-κB activator, such as TNF-α (final concentration 10 ng/mL), to stimulate the pathway.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

-

Lysis and Signal Detection:

-

Wash cells once with PBS.

-

Add 50 µL of 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature to ensure complete lysis.[23]

-

Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.

-

Use a luminometer with an injector to add 50-100 µL of luciferase assay substrate to each well and immediately read the luminescence.[22]

-

-

Data Analysis: Calculate the percentage of inhibition by comparing the signal from MEF-treated, TNF-α-stimulated wells to the signal from vehicle-treated, TNF-α-stimulated wells.

Protocol: Intracellular Glutathione (GSH) Measurement

This protocol uses a fluorescent probe to measure changes in intracellular GSH levels, providing a direct readout of the compound's effect on cellular redox homeostasis. The use of a reversible probe like RealThiol allows for dynamic measurements in living cells.[24][25][26]

Methodology:

-

Cell Culture: Plate cells (e.g., human astrocytes or HeLa cells) in a 96-well, black, clear-bottom imaging plate and grow overnight.[1][26]

-

Compound Treatment: Treat cells with MEF at various concentrations for different time points (e.g., 1 hour for acute effects, 24 hours for long-term effects). Include a positive control for GSH depletion (e.g., Buthionine sulfoximine, BSO) and a vehicle control.[26]

-

Probe Loading:

-

Remove the treatment medium and wash the cells twice with warm PBS.

-

Add medium containing a fluorescent GSH probe (e.g., 2.0 µM RealThiol) to each well.[25]

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Wash cells twice with PBS to remove excess probe.

-

Add fresh imaging buffer (e.g., phenol red-free medium) to each well.

-

Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filter sets (e.g., for RealThiol, excitation at 405 nm and 488 nm).[26]

-

-

Data Analysis:

-

Perform image analysis to segment individual cells and measure the fluorescence intensity from each channel.

-

For ratiometric probes like RealThiol, calculate the ratio of the two fluorescence intensities (e.g., F405/F488).[26]

-

Compare the ratio in treated cells to that of control cells to determine the relative change in intracellular GSH concentration.

-

Conclusion and Future Directions

The mechanism of action of this compound is primarily centered on its role as a moderate activator of the Nrf2 antioxidant response pathway.[1][5] This action leads to the upregulation of cytoprotective genes and an increase in the cellular antioxidant capacity, evidenced by a long-term rise in glutathione levels.[1][13] Critically, MEF is biochemically distinct from DMF. It does not cause the acute glutathione depletion characteristic of DMF, nor does it inhibit the pro-inflammatory NF-κB pathway.[1][9][18]

These distinctions have significant implications for drug development. They suggest that in combination FAE therapies, DMF likely drives the potent, direct anti-inflammatory effects via NF-κB inhibition, while MEF contributes to a more sustained, Nrf2-mediated cytoprotective environment. Future research should focus on elucidating the potential synergistic interplay between these distinct mechanisms in a clinical context and exploring whether the unique profile of MEF—providing Nrf2 activation without acute GSH depletion—could be therapeutically advantageous in specific disease states where maintaining redox homeostasis is paramount.

References

-

Brennan MS, Matos MF, Li B, Hronowski X, Gao B, Juhasz P, et al. (2015) Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE. [Link]

-

Brennan, M. S., Matos, M. F., Li, B., Hronowski, X., Gao, B., Juhasz, P., ... & Scannevin, R. H. (2015). Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. PubMed. [Link]

-

D'Amico, R., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. PubMed. [Link]

-

D'Amico, R., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. ScienceDirect. [Link]

-

ScienceDaily. (2017). Scientists develop imaging method for measuring glutathione in real time. ScienceDaily. [Link]

-

Valdivia, R. O., & Cirillo, J. D. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

-

Brennan, M. S., et al. (2015). (PDF) Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. ResearchGate. [Link]

-

Brennan, M. S., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PMC - PubMed Central. [Link]

-

Wang, L., et al. (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. ACS Publications. [Link]

-

Fox, R. J., et al. (2014). Fumarate Esters Are Distinguished by Differential Inhibition of the NF-κB Mediated Proinflammatory Response. Neurology. [Link]

-

Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]

-

ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

-

Simeonov, A., & Jadhav, A. (2018). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Springer. [Link]

-

Yang, Y., et al. (2023). Quantification of glutathione with high throughput live-cell imaging. PubMed. [Link]

-

CEN. (n.d.). Intracellular GSH measurement. CEN. [Link]

-

RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. [Link]

-

Wang, J., et al. (2017). Quantitative real-time imaging of glutathione. PMC - NIH. [Link]

-

Llandeck, L., et al. (2018). Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data. PMC - PubMed Central. [Link]

-

Schulze-Topphoff, U., et al. (2016). Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2. PNAS. [Link]

-

Wu, Q., et al. (2017). Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion. PMC - PubMed Central. [Link]

-

ResearchGate. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on Glutathione, Keap1 and Nrf2 Activation In Vitro. ResearchGate. [Link]

-

O'Connell, M. A., & Hayes, J. D. (2015). Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress. NIH. [Link]

-

Ghoreschi, K., et al. (2003). Dimethylfumarate induces immunosuppression via glutathione depletion and subsequent induction of heme oxygenase 1. PubMed. [Link]

-

Covance. (n.d.). Calcium Monoethyl Fumarate. Drug Information Portal. [Link]

-

Llandeck, L., et al. (2018). Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data. ResearchGate. [Link]

-

Jiang, Z., et al. (2015). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PMC - NIH. [Link]

-

D'Agnano, I., et al. (2023). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation. MDPI. [Link]

-

Llandeck, L., et al. (2018). Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data. PubMed. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). MMF Prodrugs. ADDF. [Link]

-

Atwan, A., et al. (2015). Oral fumaric acid esters for psoriasis. PubMed. [Link]

-

Mrowietz, U., et al. (2017). Clinical use of dimethyl fumarate in moderate-to-severe plaque-type psoriasis: a European expert consensus. PubMed. [Link]

-

Ay, A., & Becer, E. (2024). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. MDPI. [Link]

Sources

- 1. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical use of dimethyl fumarate in moderate-to-severe plaque-type psoriasis: a European expert consensus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. mdpi.com [mdpi.com]

- 9. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. neurology.org [neurology.org]

- 16. researchgate.net [researchgate.net]

- 17. Dimethylfumarate induces immunosuppression via glutathione depletion and subsequent induction of heme oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 20. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bowdish.ca [bowdish.ca]

- 24. sciencedaily.com [sciencedaily.com]

- 25. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating Calcium Monoethylfumarate in the Therapeutic Landscape of Fumarates

An In-Depth Technical Guide to the In Vitro Biological Activity of Calcium Monoethylfumarate

For Researchers, Scientists, and Drug Development Professionals

Fumaric acid esters (FAEs) have carved a significant niche in the treatment of immune-mediated inflammatory diseases, most notably psoriasis and relapsing-remitting multiple sclerosis.[1][2][3] The therapeutic landscape has been largely defined by dimethyl fumarate (DMF) and its primary, biologically active metabolite, monomethyl fumarate (MMF).[4][5] These compounds exert potent immunomodulatory and cytoprotective effects, primarily through their interaction with key cellular signaling pathways.[6][7]

This guide focuses on a related yet distinct molecule: This compound (MEF) . As a salt of the monoethyl ester of fumaric acid, MEF shares the core electrophilic properties of its counterparts but exhibits unique pharmacological activities.[8][9] Understanding its specific in vitro biological profile is critical for researchers aiming to elucidate its therapeutic potential, refine drug development strategies, and explore novel applications.

This document serves as a technical whitepaper, moving beyond a simple literature review. It is designed to provide a Senior Application Scientist's perspective on the core mechanisms of MEF, the causal logic behind experimental design for its study, and detailed, field-proven protocols for its investigation. We will dissect its known signaling interactions, propose methodologies for validation, and provide a framework for its comprehensive in vitro characterization.

Section 1: The Core Mechanism: Modulation of the Nrf2 Antioxidant Response Pathway

The most well-documented activity of FAEs is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of the cellular antioxidant and cytoprotective response.[6][10] This pathway is a primary line of defense against oxidative stress, a key pathological driver in many inflammatory and neurodegenerative diseases.[7]

Mechanistic Overview: Keap1-Nrf2 Interaction

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] FAEs, including MEF, are electrophilic molecules that can form covalent adducts with specific, highly reactive cysteine residues on Keap1 through a Michael addition reaction.[6] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[8] Consequently, newly synthesized Nrf2 is allowed to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7][11] This transcriptional activation results in the upregulation of a broad array of protective proteins, including:

-

Heme Oxygenase-1 (HMOX1): An enzyme with potent anti-inflammatory and antioxidant functions.[7]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in detoxification.[12]

-

Enzymes involved in glutathione (GSH) synthesis and recycling: Such as glutamate-cysteine ligase (GCLC).[8]

The MEF Distinction: A Differential Activation Profile

Crucially, in vitro studies demonstrate that MEF and DMF are not interchangeable in their interaction with the Nrf2 pathway. While both are pharmacologically active, they exhibit different magnitudes and potentially unique actions.[9]

-

Keap1 Modification: Mass spectrometry studies have shown that DMF treatment leads to a robust and widespread modification of cysteine residues on Keap1. In stark contrast, the degree of Keap1 modification following MEF treatment is significantly less or even undetectable.[8][9]

-

Glutathione Depletion: DMF causes an acute, concentration-dependent depletion of cellular glutathione (GSH), a key cellular antioxidant. This is a direct consequence of its high reactivity. MEF, being less reactive, does not cause this acute reduction in GSH. Interestingly, both compounds lead to a delayed increase in GSH levels by 24 hours, consistent with the Nrf2-mediated upregulation of GSH synthesis enzymes.[9]

-

Transcriptional Response: Despite its weaker interaction with Keap1, MEF treatment does result in the nuclear translocation of Nrf2 and a subsequent transcriptional response. However, this response is generally of a lower magnitude compared to that induced by DMF.[8][9]

This differential activity is a critical insight for the drug development professional. The less aggressive Keap1 modification and lack of acute GSH depletion by MEF may translate to a different therapeutic window and safety profile compared to DMF, potentially offering a more nuanced modulation of the pathway.

Visualization: The Nrf2 Activation Pathway by Fumarates

Caption: MEF weakly modifies Keap1, preventing Nrf2 degradation and promoting its nuclear translocation.

Experimental Protocol: Quantifying Nrf2 Activation via Western Blot

This protocol is designed to measure the accumulation of Nrf2 in the nucleus, a key downstream indicator of pathway activation.

Rationale: Measuring the nuclear fraction of Nrf2 provides a more direct assessment of its activation state than measuring total Nrf2, as translocation is the critical step for its transcriptional activity. Human astrocytes are a relevant cell type, given the use of FAEs in multiple sclerosis.[8]

Protocol:

-

Cell Culture and Treatment:

-

Culture primary human astrocytes in Astrocyte Medium (AM) supplemented with appropriate growth factors until they reach 80-90% confluency in 10 cm dishes.

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Prepare stock solutions of Calcium MEF in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Treat cells with a concentration range of Calcium MEF (e.g., 10 µM, 30 µM, 100 µM) or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 6, 8 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Following treatment, wash cells twice with ice-cold PBS.

-

Harvest cells by scraping into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions to isolate nuclear and cytoplasmic protein lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA Protein Assay Kit.

-

-

Western Blotting:

-

Normalize protein samples by diluting them in Laemmli sample buffer to a final concentration of 1-2 µg/µL.

-

Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel. Include molecular weight markers.

-

Run the gel until adequate separation is achieved, then transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

To validate the purity of the fractions and for loading controls, probe the nuclear fraction for a nuclear-specific protein (e.g., Lamin B1 or HDAC1) and the cytoplasmic fraction for a cytoplasmic protein (e.g., β-actin or GAPDH).

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize the Nrf2 band intensity to the respective loading control (Lamin B1 for nuclear, β-actin for cytoplasmic).

-

Express the results as a fold change relative to the vehicle-treated control.

-

Section 2: Immunomodulatory Activities of Monoethylfumarate

The clinical efficacy of FAEs in psoriasis and multiple sclerosis is underpinned by their profound immunomodulatory effects.[13][14] MEF, likely acting similarly to its counterpart MMF, can shift the immune response from a pro-inflammatory to a more tolerant or anti-inflammatory state. A key target of this activity is the dendritic cell (DC), the most potent antigen-presenting cell and a critical initiator of T-cell responses.

Inhibition of Dendritic Cell Maturation and Function

In vitro studies using MMF have shown that its presence during the differentiation of monocytes into immature DCs (iDCs) results in an altered phenotype.[13] These MMF-treated DCs are less capable of maturing into fully functional antigen-presenting cells upon stimulation (e.g., with LPS).[13]

Key observations include:

-

Altered Surface Marker Expression: MMF-DCs show reduced expression of maturation markers like CD83 and costimulatory molecules compared to control DCs.[13]

-

Impaired Cytokine Production: Critically, MMF-DCs produce significantly lower levels of IL-12p70, a key cytokine that drives the differentiation of naive T-helper (Th) cells into the pro-inflammatory Th1 phenotype. Production of TNF-α and IL-10 is also reduced.[13]

-

Reduced T-Cell Stimulation: Consequently, when co-cultured with naive T-cells, these MMF-DCs are less effective at stimulating the production of Th1 cytokines like IFN-γ and IL-2, which are central to the pathogenesis of psoriasis.[13]

This mechanism represents a powerful immunomodulatory lever. By preventing DCs from effectively priming a Th1 response, MEF can dampen the initial phase of the inflammatory cascade.

Visualization: MEF's Impact on the Immune Synapse

Caption: MEF treatment during DC differentiation leads to impaired T-cell activation.

Experimental Protocol: Assessing DC Differentiation and Cytokine Secretion

This protocol provides a method to test the hypothesis that Calcium MEF inhibits the differentiation and function of human monocyte-derived dendritic cells.

Rationale: This assay directly models a key immunological process relevant to diseases like psoriasis. By analyzing both cell surface markers (via flow cytometry) and secreted cytokines (via ELISA), it provides a multi-faceted view of the compound's immunomodulatory activity.

Protocol:

-

Isolation of Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Isolate CD14+ monocytes from PBMCs using positive selection with CD14 magnetic microbeads according to the manufacturer's protocol.

-

-

Generation of Immature Dendritic Cells (iDCs):

-

Culture the isolated CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.

-

In the "treatment" group, add Calcium MEF at various concentrations (e.g., 10-100 µM) at the start of the culture (Day 0). Include a vehicle control (DMSO).

-

Culture the cells for 5-6 days at 37°C, 5% CO2.

-

-

Maturation of DCs:

-

On day 5 or 6, harvest the non-adherent and loosely adherent cells, which are the iDCs.

-

Re-plate the iDCs at 1 x 10^6 cells/mL in fresh medium (as above, with or without MEF as in the initial culture).

-

Induce maturation by adding 100 ng/mL Lipopolysaccharide (LPS). Leave an untreated iDC control for comparison.

-

Incubate for an additional 24-48 hours.

-

-

Analysis of Cytokine Secretion:

-

After the maturation period, collect the culture supernatants and centrifuge to remove cells.

-

Store supernatants at -80°C until analysis.

-

Quantify the concentration of key cytokines (IL-12p70, TNF-α, IL-10) using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Analysis of Surface Marker Expression by Flow Cytometry:

-

Harvest the mature DCs (mDCs).

-

Wash the cells with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

-

Stain the cells with fluorescently-conjugated antibodies against surface markers such as HLA-DR (MHC Class II), CD80, CD86 (costimulatory molecules), and CD83 (maturation marker). Include appropriate isotype controls.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo). Compare the expression levels (Mean Fluorescence Intensity) between control and MEF-treated mDCs.

-

Section 3: Cytoprotective and Anti-Apoptotic Effects

A direct consequence of Nrf2 activation is a fortified cellular defense against insults like oxidative stress, which can otherwise lead to apoptosis and tissue damage. Recent studies on MEF have begun to elucidate its protective role in retinal cells, a model system highly susceptible to oxidative damage.[12]

Attenuation of Oxidative Stress and Apoptosis

In a model of age-related macular degeneration, MEF demonstrated significant protective effects on retinal pigment epithelial (ARPE-19) cells exposed to cytotoxic stimuli.[12]

Key Findings:

-

Enhanced Antioxidant Protein Expression: MEF treatment significantly increased the expression of Nrf2 target proteins like HO-1 and NQO1, as well as other antioxidant enzymes such as Superoxide Dismutase 1 (SOD1).[12]

-

Reduced Apoptosis: MEF treatment concurrently reduced the levels of key apoptosis-related factors. Specifically, it decreased the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and inhibited the cleavage (activation) of Caspase-3, the primary executioner caspase.[12]

These findings suggest that MEF's cytoprotective capacity is twofold: it preemptively boosts antioxidant defenses via Nrf2 and directly interferes with the apoptotic signaling cascade. This dual action is highly relevant for neurodegenerative conditions where both oxidative stress and apoptosis are pathological hallmarks.

Data Summary: MEF's Effect on Apoptotic Markers

| Parameter | Effect of MEF Treatment | Implication | Source |

| Bax/Bcl-2 Ratio | Significantly Reduced | Shift towards cell survival | [12] |

| Cleaved Caspase-3 | Significantly Reduced | Inhibition of executioner apoptosis pathway | [12] |

| Cell Viability | Significantly Increased | Protection from cytotoxic insult | [12] |

Experimental Protocol: Assessing Cytoprotection Against Oxidative Stress

This protocol uses a classic oxidative stress model to quantify the protective effects of Calcium MEF on cell viability.

Rationale: Using a well-characterized oxidant like hydrogen peroxide (H₂O₂) allows for a reproducible induction of cell death. The MTS assay is a high-throughput, colorimetric method to quantify metabolic activity, which serves as a reliable proxy for cell viability. Pre-treatment with MEF tests its ability to induce a protective state in the cells before the insult.

Protocol:

-

Cell Culture:

-

Seed ARPE-19 cells (or another relevant cell line, e.g., SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1-2 x 10^4 cells per well.

-

Allow cells to adhere and grow for 24 hours in complete culture medium (e.g., DMEM/F-12 with 10% FBS).

-

-

Pre-treatment with MEF:

-

Aspirate the medium and replace it with fresh medium containing various concentrations of Calcium MEF (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO).

-

Incubate for 24 hours. This allows time for the Nrf2-mediated upregulation of protective genes.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh working solution of hydrogen peroxide (H₂O₂) in serum-free medium. The final concentration needs to be optimized for the specific cell line to induce ~50% cell death (e.g., 200-500 µM for ARPE-19).

-

Remove the MEF-containing medium and add the H₂O₂-containing medium to the wells. Include a "no H₂O₂" control group.

-

Incubate for 4-6 hours at 37°C.

-

-

Assessment of Cell Viability (MTS Assay):

-

Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Add 20 µL of the MTS reagent directly to each 100 µL well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cells.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Express the viability of treated cells as a percentage of the viability of the untreated, unstressed control cells:

-

% Viability = (Absorbance_Sample / Absorbance_Control) * 100.

-

-

Plot the % Viability against the concentration of MEF to determine the dose-dependent protective effect.

-

Section 4: The Role of the Calcium Moiety: A Mechanistic Consideration

A key question for any salt form of an active pharmaceutical ingredient is the role of the counter-ion. For Calcium MEF, there is currently a lack of direct in vitro evidence defining a specific biological role for the calcium ion beyond its function as a salt former to improve stability and formulation properties.

However, it is scientifically prudent to consider potential contributions. Calcium is a ubiquitous and critical second messenger in virtually all cell types, and disruptions in calcium homeostasis are linked to numerous pathologies.[15] Furthermore, some studies have shown that other calcium salts, such as calcium citrate, can exert anti-inflammatory effects in their own right, for instance, by suppressing NF-κB activation and reducing the production of pro-inflammatory cytokines in macrophages.[16]

It is conceivable that the local increase in calcium concentration upon dissociation of Calcium MEF could have subtle modulatory effects on cellular signaling. However, without direct experimental evidence comparing the activity of Calcium MEF to other salt forms (e.g., Sodium MEF) or to the free acid form, the role of the calcium moiety remains speculative. Future research should aim to dissect the specific contribution, if any, of the calcium ion to the overall biological activity profile of the compound.

References

-

Brennan, M. S., Matos, M. F., Li, B., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE, 10(3), e0120254. [Link]

-

Brennan, M. S., et al. (2015). Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. Neurobiology of Disease, 82, 39-49. [Link]

-

Ladd, A. C., et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. The Journal of biological chemistry, 291(24), 12808–12822. [Link]

-

Rojas-Morales, T., et al. (2016). The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 11(2), 373–387. [Link]

-

Ghoreschi, K., et al. (2003). Effects of monomethylfumarate on dendritic cell differentiation. The Journal of investigative dermatology, 121(6), 1339–1343. [Link]

-

Havrdova, E., et al. (2021). Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses. Neurology. Clinical practice, 11(1), e47–e58. [Link]

-

Litjens, N. H., et al. (2004). In vitro pharmacokinetics of anti-psoriatic fumaric acid esters. BMC pharmacology, 4, 22. [Link]

-

Wang, Q., et al. (2015). Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway. International journal of molecular sciences, 16(6), 13886–13907. [Link]

-

Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain : a journal of neurology, 134(Pt 3), 678–692. [Link]

-

Gold, R. (2006). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. Expert review of neurotherapeutics, 6(10), 1473-1475. [Link]

-

Wilms, H., et al. (2012). Effects of dimethyl fumarate on neuroprotection and immunomodulation. Journal of neuroinflammation, 9, 208. [Link]

-

Mrowietz, U., & Asadullah, K. (2012). Fumaric acid esters in the management of psoriasis. Psoriasis (Auckland, N.Z.), 2, 71–79. [Link]

-

Roll, A., Reich, K., & Boer, A. (2007). Use of fumaric acid esters in psoriasis. Indian journal of dermatology, venereology and leprology, 73(2), 133–137. [Link]

-

Lee, D., et al. (2025). Retinal Protective Effect of Mono-Ethyl Fumarate in Experimental Age-Related Macular Degeneration via Anti-Oxidative and Anti-Apoptotic Alterations. International Journal of Molecular Sciences, 26(4), 1413. [Link]

-

Hoffmann, J. H. O., et al. (2021). Differential Effects of Dimethyl Fumarate and Monomethyl Fumarate on Neutrophil Granulocyte and PBMC Apoptosis. The Journal of investigative dermatology, 141(3), 699–702.e1. [Link]

-

Rahwan, R. G. (1984). Mechanism of action of calcium antagonists on myocardial and smooth muscle membranes. Medical hypotheses, 13(3), 313–324. [Link]

-

Mrowietz, U., et al. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Trends in pharmacological sciences, 39(11), 927–930. [Link]

-

Vandermeeren, M., et al. (1998). Fumaric acid derivatives evoke a transient increase in intracellular free calcium concentration and inhibit the proliferation of human keratinocytes. British journal of dermatology, 138(3), 381–387. [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from precisionFDA. [Link]

-

Starek-Swiechowicz, B., et al. (2021). Calcium-Involved Action of Phytochemicals: Carotenoids and Monoterpenes in the Brain. International journal of molecular sciences, 22(23), 13014. [Link]

-

Naringrekar, S., & Shah, K. (2021). Assessment of the effect of calcium on the anti-inflammatory activity of etoricoxib in albino rats. International Journal of Basic & Clinical Pharmacology, 10(6), 664. [Link]

-

Figgitt, D. P., & Gillies, P. S. (1999). Mechanisms of action of calcium-sensitizing drugs. The Journal of cardiovascular pharmacology, 34 Suppl 2, S25–S34. [Link]

-

Kim, S. H., et al. (2015). Anti-inflammatory Effects of Calcium Citrate in RAW 264.7cells via Suppression of NF-κB Activation. Environmental toxicology and pharmacology, 39(1), 221–228. [Link]

-

Wang, Y., et al. (2022). The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Frontiers in nutrition, 9, 880126. [Link]

-

Balak, D. M. (2014). Fumaric acid esters in the management of psoriasis. Psoriasis (Auckland, N.Z.), 4, 85–96. [Link]

-

He, M., et al. (2023). Anti-inflammatory effects of 6S-5-methyltetrahydrofolate-calcium on RAW264.7 cells and zebrafish. Life sciences, 327, 121839. [Link]

-

Gupta, R. S. (1989). Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. Medical hypotheses, 28(1), 57–63. [Link]

Sources

- 1. Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro pharmacokinetics of anti-psoriatic fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Retinal Protective Effect of Mono-Ethyl Fumarate in Experimental Age-Related Macular Degeneration via Anti-Oxidative and Anti-Apoptotic Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of monomethylfumarate on dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory effects of calcium citrate in RAW 264.7cells via suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcium Monoethylfumarate: A Comprehensive Guide to Structural Elucidation and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

Calcium monoethylfumarate, with the chemical formula C₁₂H₁₄CaO₈, presents a fascinating subject for structural analysis.[1] It is more than a simple salt; it is a coordination complex where the properties of the organic monoethyl fumarate anion and the inorganic calcium cation are intricately linked. As a salt of a fumaric acid ester (FAE), it belongs to a class of compounds with established anti-inflammatory and immunomodulatory effects, making its thorough characterization critical for pharmaceutical development.[2][3] This guide moves beyond mere procedural descriptions to provide a cohesive strategy for its structural elucidation. We will explore not only how to analyze this molecule but why specific analytical choices are made, ensuring a robust and validated understanding of its structure, purity, and stability.

Synthesis and Purification: Establishing a Foundational Baseline

The journey to structural elucidation begins with a well-characterized starting material. The synthesis of this compound is typically achieved through a straightforward acid-base reaction. The rationale is to react monoethyl fumarate, the acidic precursor, with a suitable calcium base to form the salt.

Experimental Protocol: Synthesis of this compound

-

Precursor Synthesis: Monoethyl fumarate is first synthesized or procured. It can be prepared by reacting fumaric acid with ethanol under acidic catalysis.[2] Purity must be confirmed via melting point (66-68 °C) and spectroscopic methods before proceeding.

-

Salt Formation Reaction:

-

Dissolve a stoichiometric amount of monoethyl fumarate in a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Slowly add a stoichiometric equivalent (0.5 molar equivalent) of a calcium base, such as calcium hydroxide (Ca(OH)₂), while stirring vigorously. The use of Ca(OH)₂ is logical due to its availability and the formation of water as the only byproduct.

-

The reaction progress can be monitored by a pH shift towards neutral.

-

-

Isolation and Purification:

-

This compound will precipitate out of the solution as it forms, driven by its lower solubility compared to the reactants.

-

The precipitate is collected by vacuum filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials and then with diethyl ether to facilitate drying.

-

Dry the final product under a vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

-

This protocol is self-validating; the success of the synthesis is immediately confirmed by the subsequent analytical characterization steps. Any significant deviation in the analytical results would necessitate a review of the synthetic and purification procedure.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a metal-organic salt. A synergistic workflow is required, where each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the comprehensive analysis of this compound.

Spectroscopic Elucidation: Confirming the Organic Moiety

Spectroscopy is the first line of analysis, primarily to confirm the structure of the monoethyl fumarate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

Causality: ¹H NMR confirms the presence of the ethyl group and the vinyl protons, while the coupling constant between the vinyl protons definitively establishes the trans (fumarate) stereochemistry over the cis (maleate) alternative. ¹³C NMR confirms the carbon framework, including the distinct carbonyl carbons (ester vs. carboxylate).

Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the salt is soluble, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Expected Results & Interpretation

| ¹H NMR (Expected in D₂O) | ¹³C NMR (Expected in D₂O) |

| δ ~1.2 ppm (triplet, 3H): -CH₃ of the ethyl group. | δ ~14 ppm: -CH₃ of the ethyl group. |

| δ ~4.2 ppm (quartet, 2H): -CH₂- of the ethyl group. | δ ~62 ppm: -O-CH₂- of the ethyl group. |

| δ ~6.6-6.8 ppm (doublet, 2H, J ≈ 16 Hz): Vinyl protons (-CH=CH-). The large coupling constant is characteristic of a trans configuration. | δ ~132-135 ppm: Vinyl carbons (-CH=CH-). |

| δ ~168 ppm: Ester carbonyl carbon (-COO-Et). | |

| δ ~172 ppm: Carboxylate carbon (-COO⁻). The chemical shift will differ from the ester due to the anionic charge. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, powerful technique for identifying functional groups and probing the coordination environment of the carboxylate group.

-

Causality: The key diagnostic region is the carbonyl stretching frequency (ν(C=O)). In the monoethyl fumarate precursor, a broad carboxylic acid O-H stretch and two distinct C=O stretches (acid and ester) would be visible. Upon salt formation, the O-H band disappears, and the acid C=O band is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). The frequency difference between these two bands (Δν = νₐₛ - νₛ) is highly informative about the coordination mode between the calcium and the carboxylate.[4][5]

Caption: Correlation of FTIR Δν value with metal-carboxylate coordination modes.[4]

Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet. ATR is often preferred for its speed and simplicity.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify key absorption bands and calculate the Δν for the carboxylate group.

Expected Results & Interpretation

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1720 | ν(C=O) | Ester carbonyl stretch. |

| ~1550-1610 | νₐₛ(COO⁻) | Asymmetric carboxylate stretch. |